molecular formula C17H16F3N3O3S B8353178 1-(3-Pyridinylcarbonyl)-4-{[4-(trifluoromethyl)phenyl]sulfonyl}piperazine

1-(3-Pyridinylcarbonyl)-4-{[4-(trifluoromethyl)phenyl]sulfonyl}piperazine

Cat. No.: B8353178
M. Wt: 399.4 g/mol
InChI Key: BOMAGPDKTBNMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Pyridinylcarbonyl)-4-{[4-(trifluoromethyl)phenyl]sulfonyl}piperazine is a useful research compound. Its molecular formula is C17H16F3N3O3S and its molecular weight is 399.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H16F3N3O3S

Molecular Weight

399.4 g/mol

IUPAC Name

pyridin-3-yl-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C17H16F3N3O3S/c18-17(19,20)14-3-5-15(6-4-14)27(25,26)23-10-8-22(9-11-23)16(24)13-2-1-7-21-12-13/h1-7,12H,8-11H2

InChI Key

BOMAGPDKTBNMDH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-{[4-(trifluoromethyl)phenyl]sulfonyl}piperazine (Description 1) (100 mg, 0.340 mmol) in DMF (5 ml) was added HOBT.H2O (52.0 mg, 0.340 mmol), HBTU (129 mg, 0.340 mmol), 3-pyridinecarboxylic acid (41.8 mg, 0.340 mmol) and DIPEA (0.178 ml, 1.019 mmol). The reaction mixture was stirred for 2 hours at room temperature. Reaction mixture was transferred to a 100 ml round bottom flask and was reduced to dryness in vacuo. The residue was dissolved in DCM (50 ml) and was transferred to a separating funnel then washed with saturated NaHCO3 solution (5 ml), twice. The organic layer was collected and dried with dried magnesium sulphate. The solid was removed by filtration and the filtrate collected in a 250 ml round bottom flask and reduced to dryness in vacuo. The residue was then dissolved in 1.8 ml 1:1 MeCN/DMSO and purified by MDAP in 2 batches. The fractions containing desired product were combined in a 250 ml round bottom flask and reduced in vacuo to yield the title compound (63 mg).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
52 mg
Type
reactant
Reaction Step Two
Name
Quantity
129 mg
Type
reactant
Reaction Step Three
Quantity
41.8 mg
Type
reactant
Reaction Step Four
Name
Quantity
0.178 mL
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

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